molecular formula C7H8ClNO B1359721 2-Chloro-5-ethoxypyridine CAS No. 856851-48-4

2-Chloro-5-ethoxypyridine

Cat. No.: B1359721
CAS No.: 856851-48-4
M. Wt: 157.6 g/mol
InChI Key: JFVNXBTYLCBJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-ethoxypyridine is an organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethoxypyridine typically involves the chlorination of 5-ethoxypyridine. One common method includes the reaction of 5-ethoxypyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes to ensure high yield and purity. These processes often include the use of advanced purification techniques such as distillation and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-ethoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.

    Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can yield alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-Chloro-5-ethoxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxypyridine involves its interaction with specific molecular targets and pathways. The chlorine atom and ethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Chloro-5-nitropyridine
  • 2-Chloro-5-bromopyridine

Comparison: Compared to these similar compounds, 2-Chloro-5-ethoxypyridine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. The ethoxy group can participate in additional chemical reactions, such as oxidation and reduction, which are not possible with the other similar compounds. This makes this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-5-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVNXBTYLCBJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634113
Record name 2-Chloro-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856851-48-4
Record name 2-Chloro-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.